molecular formula C24H28N2O2S B557486 (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 182618-30-0

(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B557486
CAS No.: 182618-30-0
M. Wt: 382,45*36,45 g/mole
InChI Key: RWKYJDUJSPOUQG-KGENOOAVSA-N
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Description

The compound (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide features a thiopyrano[4,3-c]pyrazole core, a sulfur-containing heterocyclic system fused with a pyrazole ring. Key structural attributes include:

  • Sulfone group: The 5,5-dioxide moiety enhances electrophilicity and may improve metabolic stability.
  • Substituents: Two 4-methylphenyl groups at positions 3 and 7 (the latter as a methylidene substituent) and a propyl group at position 2. The (7Z) configuration indicates the geometry of the exocyclic double bond.
  • Electronic effects: The thiopyran ring’s sulfur atom and sulfone group likely influence solubility and reactivity compared to oxygenated pyrano analogs.

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs—particularly pyrano[2,3-c]pyrazole and thiazolo[4,5-d]pyrimidine derivatives—offer insights for comparison.

Properties

CAS No.

182618-30-0

Molecular Formula

C24H28N2O2S

Molecular Weight

382,45*36,45 g/mole

IUPAC Name

(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide

InChI

InChI=1S/C24H28N2O2S/c1-4-13-26-24(20-11-7-18(3)8-12-20)22-16-29(27,28)15-21(23(22)25-26)14-19-9-5-17(2)6-10-19/h5-12,14,22,24H,4,13,15-16H2,1-3H3/b21-14+

InChI Key

RWKYJDUJSPOUQG-KGENOOAVSA-N

SMILES

CCCN1C(C2CS(=O)(=O)CC(=CC3=CC=C(C=C3)C)C2=N1)C4=CC=C(C=C4)C

Isomeric SMILES

CCCN1C(C2CS(=O)(=O)C/C(=C\C3=CC=C(C=C3)C)/C2=N1)C4=CC=C(C=C4)C

Canonical SMILES

CCCN1C(C2CS(=O)(=O)CC(=CC3=CC=C(C=C3)C)C2=N1)C4=CC=C(C=C4)C

Synonyms

CHEMBL38118

Origin of Product

United States

Biological Activity

The compound (7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide is a member of the thiopyrano-pyrazole class of compounds, known for their diverse biological activities. This article aims to provide an in-depth review of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a thiopyrano ring fused with a pyrazole moiety. The presence of the 4-methylphenyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds within the thiopyrano-pyrazole class exhibit significant anticancer properties. A study on related compounds has shown that certain derivatives demonstrate potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HePG-2 (liver cancer) cells. The IC50 values for some derivatives were reported as low as 10.10 ± 2.1 μM , indicating strong potential for further development as anticancer agents .

Table 1: Cytotoxicity of Thiopyrano-Pyrazole Compounds

CompoundCell LineIC50 (μM)
5eMCF-710.10 ± 2.1
5gHePG-221.31 ± 1.8
3eMCF-77.83 ± 1.5

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAO-A and MAO-B). While specific data on the compound's inhibitory activity is limited, related studies have shown that modifications to the pyrazole structure can significantly affect enzyme inhibition profiles. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against MAO-A .

Anti-inflammatory Properties

In addition to anticancer activity, compounds in this class have exhibited anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that the compound could be explored for therapeutic use in inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, studies suggest that it may interact with specific cellular targets involved in cancer proliferation and inflammation pathways.

Case Studies

  • Anticancer Efficacy : A study involving a series of thiopyrano-pyrazole derivatives demonstrated significant cytotoxic effects against MCF-7 and HePG-2 cell lines. The most potent derivatives were subjected to further analysis using flow cytometry to assess apoptosis induction and cell cycle arrest.
  • Enzyme Interaction : Molecular docking studies have indicated that certain derivatives can effectively bind to active sites of MAO-A and other target enzymes, which may explain their observed inhibitory activities.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of thiopyrano-pyrazole hybrids. For instance, a series of novel thiopyrano[2,3-d]thiazoles linked to the pyrazole moiety were synthesized and evaluated for their anticancer activity against human cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) using MTT assays. Some compounds exhibited potent cytotoxic effects with IC50 values as low as 10.08 μM, indicating their potential as effective anticancer agents .

2. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. The presence of electron-withdrawing groups on the phenyl ring significantly enhances cytotoxicity. For example, compounds with bromine substitutions demonstrated increased activity compared to those with methyl groups . The introduction of different substituents on the thiopyrano moiety also influenced the biological activity, suggesting that fine-tuning the molecular structure could lead to more potent derivatives.

Biological Evaluations

1. In Vitro Studies

In vitro evaluations have been conducted using various assays to assess cytotoxicity and mechanism of action. The MTT assay is commonly used to determine cell viability post-treatment with these compounds. Additionally, flow cytometry and apoptosis assays help elucidate the mechanisms by which these compounds induce cell death in cancer cells .

2. Enzyme Inhibition Studies

Some thiopyrano-pyrazole derivatives have been identified as selective inhibitors of carbonic anhydrase isoforms CAIX and CAXII, which are implicated in tumor progression and metastasis. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, providing insights into their potential therapeutic roles .

Case Studies

Several case studies illustrate the effectiveness of thiopyrano-pyrazole compounds:

  • Case Study 1 : A derivative showed an IC50 value of 7.83 μg/mL against MCF-7 cells, demonstrating strong anticancer activity compared to standard treatments .
  • Case Study 2 : Another compound exhibited selective inhibition against caspase-9 in apoptosis pathways, indicating its potential role in targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s thiopyrano core incorporates sulfur and a sulfone group, distinguishing it from pyrano[2,3-c]pyrazoles (oxygen-based pyran ring) and thiazolo[4,5-d]pyrimidines (thiazole fused to pyrimidine). The sulfone group in the target compound may improve oxidative stability compared to thiol or sulfide analogs .

Synthetic Efficiency: Pyrano[2,3-c]pyrazole derivatives are synthesized via green multicomponent reactions using catalysts like nano-eggshell/Ti(IV) or solvents like choline chloride/urea, achieving high yields (70–95%) in short reaction times (20–60 minutes) . Thiazolo[4,5-d]pyrimidines require microwave assistance or prolonged heating, suggesting the target compound’s synthesis might benefit from optimized catalytic systems .

Biological Activity: Pyrano[2,3-c]pyrazole derivatives exhibit broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against Gram-positive and Gram-negative bacteria) and antileishmanial effects (IC₅₀: 10–50 µM) .

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